molecular formula C6H9F4N B13604108 3-(2,2,3,3-Tetrafluoropropyl)azetidine

3-(2,2,3,3-Tetrafluoropropyl)azetidine

Cat. No.: B13604108
M. Wt: 171.14 g/mol
InChI Key: ZELCQMWGFPELHB-UHFFFAOYSA-N
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Description

3-(2,2,3,3-Tetrafluoropropyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is notable for its incorporation of fluorine atoms, which impart unique chemical and physical properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,3,3-Tetrafluoropropyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . . This reaction is efficient for synthesizing functionalized azetidines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis . Additionally, electrocatalytic intramolecular hydroamination of allylic sulfonamides has been employed to produce azetidines in good yields .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,3,3-Tetrafluoropropyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives .

Scientific Research Applications

3-(2,2,3,3-Tetrafluoropropyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-Tetrafluoropropyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects. The ring strain of the azetidine structure also contributes to its reactivity and interaction with biological molecules .

Properties

Molecular Formula

C6H9F4N

Molecular Weight

171.14 g/mol

IUPAC Name

3-(2,2,3,3-tetrafluoropropyl)azetidine

InChI

InChI=1S/C6H9F4N/c7-5(8)6(9,10)1-4-2-11-3-4/h4-5,11H,1-3H2

InChI Key

ZELCQMWGFPELHB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC(C(F)F)(F)F

Origin of Product

United States

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